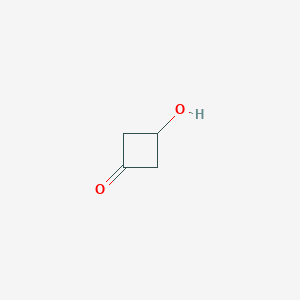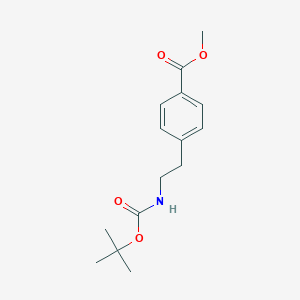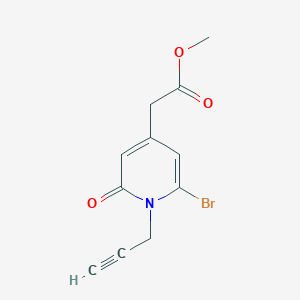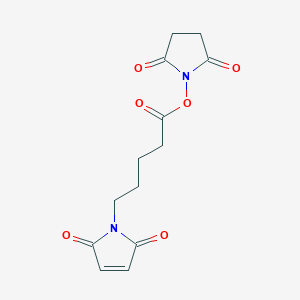
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with the molecular formula C13H14N2O6 . It is related to other compounds such as 2,5-Dioxopyrrolidin-1-yl 3- (2- (3- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate, which can be used as novel antibody drug conjugates .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinyl group and a pyrrol-1-yl group . The exact mass of the molecule is 294.08518617 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 294.26 g/mol . It has a topological polar surface area of 101 Ų and a complexity of 505 . The compound is a solid and is commonly found as a white crystal .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
2,5-Dioxopyrrolidin-1-yl derivatives have demonstrated notable antifungal properties. For instance, a dihydropyrrole derivative showed in vitro activity against Aspergillus and Candida species, indicating potential for the development of new antimycotic drugs (Dabur et al., 2005). Similarly, another study isolated a novel antifungal pyrrole derivative from Datura metel leaves, which exhibited MIC values indicating its potential as an antifungal agent (Dabur et al., 2004). Further supporting these findings, a specific antifungal compound showed non-toxicity to cells and increased survival rates in a murine model of invasive aspergillosis (Dabur et al., 2005).
Chemical Synthesis and Reactions
The compound and its derivatives are involved in various chemical synthesis and reaction processes. One study detailed the reaction of methyl 2,4-dioxo derivatives with aromatic aldehydes and propane-1,2-diamine, highlighting the chemical properties of the products (Gein et al., 2010). Another research focused on the synthesis of 4-acyl derivatives, emphasizing the conversion processes involving secondary amines (Kolyamshin et al., 2007). Furthermore, a study discussed the synthesis of a heterobifunctional coupling agent, highlighting its application in chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
Electrochemical Applications
Several studies have highlighted the electrochemical applications of 2,5-dioxopyrrolidin-1-yl derivatives. For instance, research on the electrochemical polymerization of a thienylenepyrrole derivative emphasized its application in electrochromic devices (Carbas et al., 2014). Moreover, the multi-electrochromic properties of asymmetric structure polymers based on carbazole-EDOT and dithienylpyrrole derivatives were investigated, revealing potential applications in electrochromic devices (Hu et al., 2019).
Biomedical Applications
The compound's derivatives have been studied for their biomedical applications. A particular study found a derivative that improved monoclonal antibody production in Chinese hamster ovary cell culture, indicating its potential to enhance biopharmaceutical production efficiency (Aki et al., 2021).
Wirkmechanismus
Target of Action
Mal-C2-NHS ester, also known as 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate, primarily targets proteins, specifically the lysine residues . It is a protein crosslinker, which means it forms covalent bonds between proteins, thereby altering their structure and function .
Mode of Action
The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the protein’s structure and function .
Result of Action
The result of Mal-C2-NHS ester’s action is the modification of lysine residues in proteins . This can lead to changes in the protein’s structure and function, which can have various molecular and cellular effects depending on the specific protein targeted.
Action Environment
The action of Mal-C2-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the coupling process of the compound with molecules containing primary amines . Furthermore, the compound’s stability may be affected by temperature, as suggested by its storage recommendations .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The compound 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate plays a significant role in biochemical reactions. It can react with amine-containing molecules due to the presence of the NHS ester . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which is used to label reduced cysteines in proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. It can bind to biomolecules through its NHS ester and maleimide groups, leading to changes in enzyme activity and gene expression . More detailed information about its molecular mechanism is not currently available.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJAHZPCLFGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153195 |
Source


|
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103750-03-4 |
Source


|
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103750-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
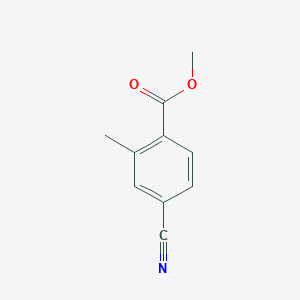

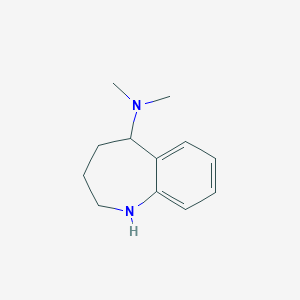
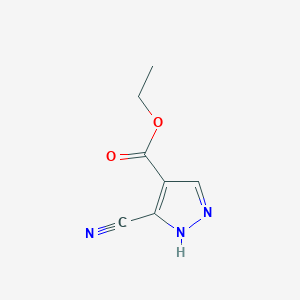
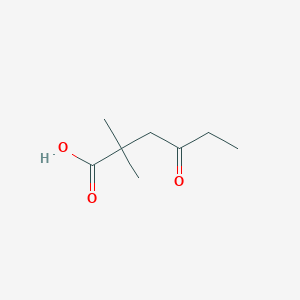
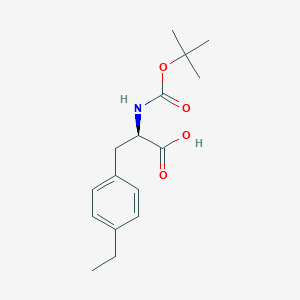

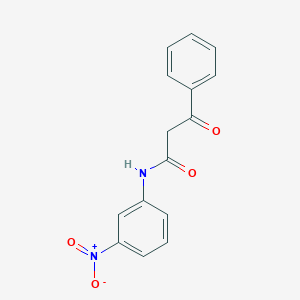
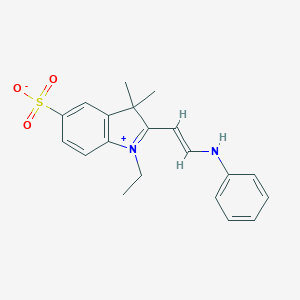
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
